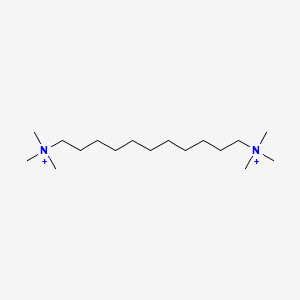
n,n,n,n',n',n'-Hexamethylundecane-1,11-diaminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium: is a quaternary ammonium compound known for its unique chemical properties and applications. This compound is characterized by its long carbon chain and multiple methyl groups, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium typically involves the quaternization of tertiary amines with alkyl halides. One common method is the reaction of undecane-1,11-diamine with methyl iodide under controlled conditions to form the desired quaternary ammonium compound .
Industrial Production Methods: Industrial production of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium often involves large-scale quaternization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases .
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is used in the formulation of detergents, disinfectants, and fabric softeners due to its surfactant properties .
Mechanism of Action
The mechanism of action of n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium involves its interaction with cell membranes and proteins. The compound’s quaternary ammonium groups can disrupt lipid bilayers, leading to cell lysis and death in microbial cells. Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
n,n,n,n’,n’,n’-Hexamethyl-1,16-hexadecanediaminium dibromide: This compound has a longer carbon chain and similar quaternary ammonium groups, making it comparable in terms of surfactant properties.
n,n,n’,n’-Tetramethylethylenediamine: This compound has a shorter carbon chain and fewer methyl groups, resulting in different reactivity and applications.
Uniqueness: n,n,n,n’,n’,n’-Hexamethylundecane-1,11-diaminium is unique due to its specific carbon chain length and multiple quaternary ammonium groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent .
Properties
CAS No. |
27959-33-7 |
|---|---|
Molecular Formula |
C17H40N2+2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
trimethyl-[11-(trimethylazaniumyl)undecyl]azanium |
InChI |
InChI=1S/C17H40N2/c1-18(2,3)16-14-12-10-8-7-9-11-13-15-17-19(4,5)6/h7-17H2,1-6H3/q+2 |
InChI Key |
GUZGFBIPZMQQFM-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















